2-Chloro-7-methylnaphthalene

Lipophilicity Physicochemical Properties Drug Design

2-Chloro-7-methylnaphthalene (CAS 150256-11-4) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol. As a chlorinated naphthalene derivative, its specific substitution pattern—a chlorine atom at the 2-position and a methyl group at the 7-position—defines its unique reactivity profile.

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 150256-11-4
Cat. No. B172542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methylnaphthalene
CAS150256-11-4
Synonyms2-Chloro-7-methylnaphthalene
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)Cl
InChIInChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
InChIKeyMYOFXXPVUBKTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methylnaphthalene (CAS 150256-11-4): Procurement and Selection Guide


2-Chloro-7-methylnaphthalene (CAS 150256-11-4) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . As a chlorinated naphthalene derivative, its specific substitution pattern—a chlorine atom at the 2-position and a methyl group at the 7-position—defines its unique reactivity profile . This compound is primarily utilized as a key building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

2-Chloro-7-methylnaphthalene: Why Halogen and Isomer Substitution Alters Outcomes


Substituting 2-Chloro-7-methylnaphthalene with a seemingly similar halogenated methylnaphthalene (e.g., bromo-, fluoro-, or iodo- analogs) or a positional isomer is not trivial. The choice of halogen profoundly impacts critical physicochemical properties, including lipophilicity (LogP) and molecular weight [1]. More importantly, the specific halogen dictates reactivity in key transformations like cross-coupling reactions, where the carbon-halogen bond strength and leaving group ability (I ≈ Br > Cl >> F) determine reaction rates, required catalysts, and yields [2]. Furthermore, the precise substitution pattern on the naphthalene core (e.g., 2-chloro-7-methyl vs. 1-chloro-7-methyl) governs regioselectivity in subsequent synthetic steps and influences molecular interactions in biological systems, as seen with other naphthalene derivatives [3]. Therefore, generic substitution without quantitative justification introduces significant risk to synthetic efficiency and project timelines.

Quantitative Evidence Guide for 2-Chloro-7-methylnaphthalene Differentiation


Balanced Lipophilicity: LogP Comparison vs. Other Halogenated 7-Methylnaphthalenes

2-Chloro-7-methylnaphthalene exhibits a calculated LogP of 3.80, positioning it as an intermediate lipophilicity option among halogenated 7-methylnaphthalene derivatives [1]. This LogP value is notably lower than the bromo analog (LogP 4.68) [2] and higher than the fluoro analog (LogP 3.29) [3], offering a specific balance that can be advantageous for modulating compound properties like membrane permeability and solubility without resorting to extreme hydrophobicity or polarity.

Lipophilicity Physicochemical Properties Drug Design

Modulated Reactivity: Bond Dissociation Energy (BDE) Compared to Bromo and Iodo Analogs

The carbon-chlorine (C-Cl) bond in 2-Chloro-7-methylnaphthalene has a significantly higher bond dissociation energy (BDE) compared to the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in its analogs [1]. This difference is a primary driver of reactivity in palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than aryl bromides and iodides, requiring more active and often more expensive catalyst systems (e.g., specific ligands or Pd/Ni complexes) to achieve efficient coupling [2].

Cross-coupling Reaction Selectivity Organometallic Chemistry

Distinct Physical Properties: Boiling Point and Density vs. 2-Bromo-7-methylnaphthalene

The substitution of a bromine atom for a chlorine atom results in measurable differences in physical properties that are relevant to purification and handling. 2-Chloro-7-methylnaphthalene has a predicted boiling point of 280.0±9.0 °C and a density of 1.163±0.06 g/cm³ . In comparison, its bromo analog, 2-Bromo-7-methylnaphthalene, exhibits a significantly higher boiling point of 301.2±11.0 °C and a higher density of 1.4±0.1 g/cm³ [1].

Purification Process Chemistry Physical Properties

Primary Application Scenarios for 2-Chloro-7-methylnaphthalene


Synthetic Intermediate for Moderated Cross-Coupling

This compound is well-suited for use as an electrophilic partner in Suzuki-Miyaura, Heck, and other palladium- or nickel-catalyzed cross-coupling reactions where the reactivity of an aryl bromide or iodide would be too high, potentially leading to side reactions or undesired homocoupling. Its C-Cl bond requires more active catalyst systems [1], enabling chemoselective transformations in the presence of other sensitive functional groups.

Lead Optimization in Drug Discovery

The specific lipophilicity (LogP 3.80) of 2-Chloro-7-methylnaphthalene provides a valuable intermediate option for medicinal chemists seeking to fine-tune the physicochemical properties of drug candidates. Compared to the more lipophilic bromo analog (LogP 4.68) and the less lipophilic fluoro analog (LogP 3.29), the chloro derivative offers a balanced profile [2] that can enhance membrane permeability while maintaining acceptable aqueous solubility.

Precursor for Organometallic Reagents

2-Chloro-7-methylnaphthalene can be converted into organolithium or Grignard reagents (e.g., via halogen-metal exchange) for the introduction of the 7-methylnaphth-2-yl moiety into more complex structures. Its relatively high C-Cl bond strength makes it more stable to handle and store compared to its bromo and iodo counterparts, reducing the risk of unwanted side reactions during reagent preparation and storage [3].

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